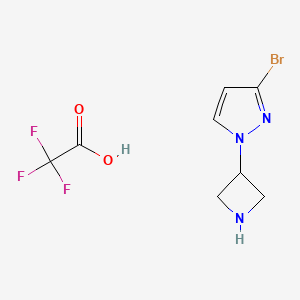
3-Ethyl-1,2-oxazole-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,2-oxazole-4-sulfonyl fluoride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the 3-position, a sulfonyl fluoride group at the 4-position, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-1,2-oxazole with a sulfonyl fluoride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to consistent and high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1,2-oxazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxazole derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or alcohols, in the presence of a base like triethylamine, are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Oxazole Derivatives: Formed from oxidation or reduction reactions.
Applications De Recherche Scientifique
3-Ethyl-1,2-oxazole-4-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1,2-oxazole-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1,2-oxazole-4-sulfonyl fluoride: Similar structure but with a methyl group instead of an ethyl group.
3-Phenyl-1,2-oxazole-4-sulfonyl fluoride: Contains a phenyl group at the 3-position.
3-Ethyl-1,2-oxazole-5-sulfonyl fluoride: Sulfonyl fluoride group at the 5-position instead of the 4-position.
Uniqueness
3-Ethyl-1,2-oxazole-4-sulfonyl fluoride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group at the 3-position and the sulfonyl fluoride group at the 4-position provides distinct chemical properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C5H6FNO3S |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-ethyl-1,2-oxazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H6FNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3 |
Clé InChI |
IUPSWWPJSMNRML-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC=C1S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


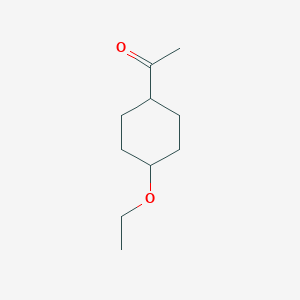
![rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid](/img/structure/B13502529.png)
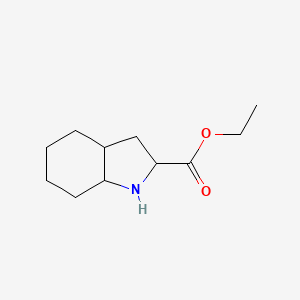
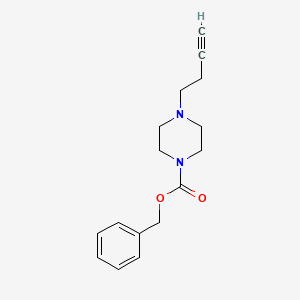
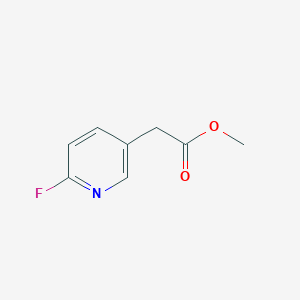

![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13502564.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)
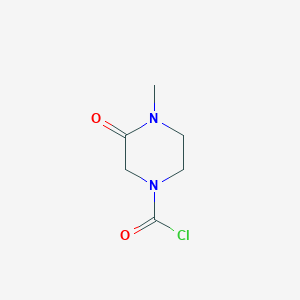

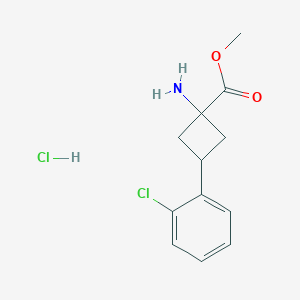
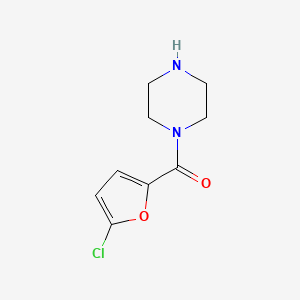
![tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13502607.png)
